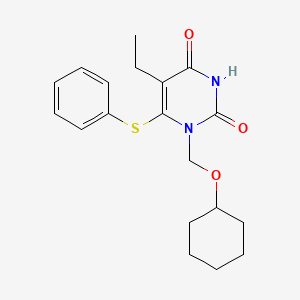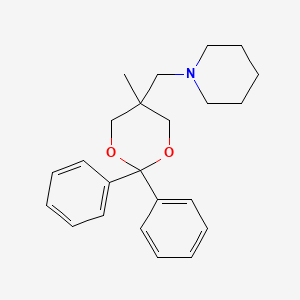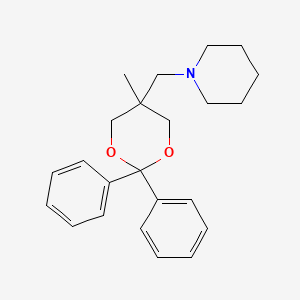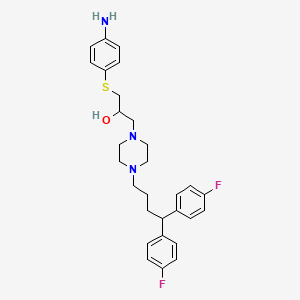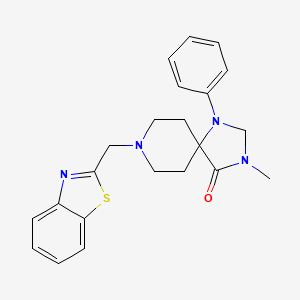
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(45)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- is a complex organic compound featuring a spirocyclic structure with multiple nitrogen atoms and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction, where a benzothiazole derivative reacts with a halogenated intermediate.
Methylation and Phenylation: The final steps involve methylation and phenylation reactions to introduce the methyl and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the benzothiazole moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiazole ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known for its ability to intercalate with DNA, while the spirocyclic core may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different substituents.
Benzothiazole derivatives: Compounds featuring the benzothiazole moiety but lacking the spirocyclic structure.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl)-3-methyl-1-phenyl- is unique due to its combination of a spirocyclic core and a benzothiazole moiety. This dual structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
102395-49-3 |
|---|---|
Molecular Formula |
C22H24N4OS |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C22H24N4OS/c1-24-16-26(17-7-3-2-4-8-17)22(21(24)27)11-13-25(14-12-22)15-20-23-18-9-5-6-10-19(18)28-20/h2-10H,11-16H2,1H3 |
InChI Key |
KSCWQKPVPYSSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CC3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


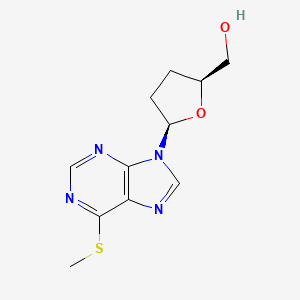
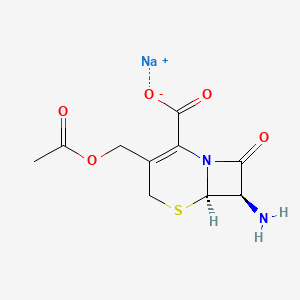
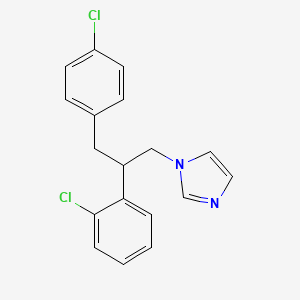
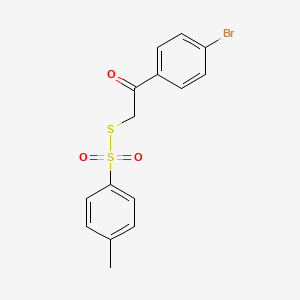
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
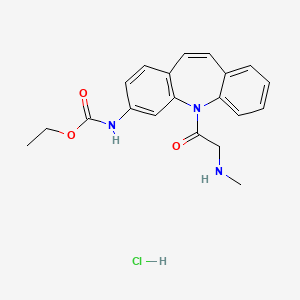
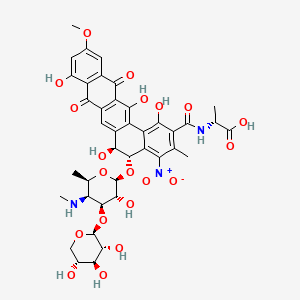
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

